Cas no 2022514-76-5 (4-Pyrimidinecarboxylic acid, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]-)
![4-Pyrimidinecarboxylic acid, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- structure](https://ja.kuujia.com/scimg/cas/2022514-76-5x500.png)
4-Pyrimidinecarboxylic acid, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- 化学的及び物理的性質
名前と識別子
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- 4-Pyrimidinecarboxylic acid, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]-
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- インチ: 1S/C10H10N4O2/c1-7-4-12-14(5-7)6-9-11-3-2-8(13-9)10(15)16/h2-5H,6H2,1H3,(H,15,16)
- InChIKey: HBCJSRUWMUNDFM-UHFFFAOYSA-N
- ほほえんだ: C1(CN2C=C(C)C=N2)=NC=CC(C(O)=O)=N1
4-Pyrimidinecarboxylic acid, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-686064-1.0g |
2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid |
2022514-76-5 | 95.0% | 1.0g |
$914.0 | 2025-03-12 | |
Enamine | EN300-686064-2.5g |
2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid |
2022514-76-5 | 95.0% | 2.5g |
$1791.0 | 2025-03-12 | |
Enamine | EN300-686064-0.1g |
2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid |
2022514-76-5 | 95.0% | 0.1g |
$804.0 | 2025-03-12 | |
Enamine | EN300-686064-0.05g |
2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid |
2022514-76-5 | 95.0% | 0.05g |
$768.0 | 2025-03-12 | |
Enamine | EN300-686064-0.5g |
2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid |
2022514-76-5 | 95.0% | 0.5g |
$877.0 | 2025-03-12 | |
Enamine | EN300-686064-10.0g |
2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid |
2022514-76-5 | 95.0% | 10.0g |
$3929.0 | 2025-03-12 | |
Enamine | EN300-686064-5.0g |
2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid |
2022514-76-5 | 95.0% | 5.0g |
$2650.0 | 2025-03-12 | |
Enamine | EN300-686064-0.25g |
2-[(4-methyl-1H-pyrazol-1-yl)methyl]pyrimidine-4-carboxylic acid |
2022514-76-5 | 95.0% | 0.25g |
$840.0 | 2025-03-12 |
4-Pyrimidinecarboxylic acid, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- 関連文献
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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2. Carbocycles via enantioselective inter- and intramolecular iridium-catalysed allylic alkylations†Stephane Streiff,Carolin Welter,Mathias Schelwies,Gunter Lipowsky,Nicole Miller,Günter Helmchen Chem. Commun., 2005, 2957-2959
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Bin Liu,Yan-Yan Jia,Jin Jin,Xue-Mei Liu,Dan Wang,Gang-Lin Xue Dalton Trans., 2013,42, 10208-10213
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Angelos B. Canaj,Milosz Siczek,Marta Otręba,Tadeusz Lis,Giulia Lorusso,Marco Evangelisti,Constantinos J. Milios Dalton Trans., 2016,45, 18591-18602
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Wenjie Fan,Haibo Li,Fengyi Zhao,Xujing Xiao,Yongchao Huang,Hongbing Ji Chem. Commun., 2016,52, 5316-5319
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Shoba Narayan,Ashwini Rajagopalan,Jannampalli Shruthi Reddy RSC Adv., 2014,4, 1412-1420
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M. Rodrigues,L. Russo,E. Aguiló,L. Rodríguez,I. Ott,L. Pérez-García RSC Adv., 2016,6, 2202-2209
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Filipa Mandim,Lillian Barros,Ricardo C. Calhelha,Rui M. V. Abreu,José Pinela,Maria José Alves,Sandrina Heleno,P. F. Santos,Isabel C. F. R. Ferreira Food Funct., 2019,10, 78-89
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
4-Pyrimidinecarboxylic acid, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]-に関する追加情報
4-Pyrimidinecarboxylic acid, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- (CAS No. 2022514-76-5): A Comprehensive Overview
4-Pyrimidinecarboxylic acid, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]-, identified by its CAS number 2022514-76-5, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to the pyrimidine derivatives family, which has garnered considerable attention due to its diverse biological activities and potential therapeutic applications. The structural uniqueness of this molecule lies in its 2-substituted pyrimidinecarboxylic acid core, appended with a 4-methyl-1H-pyrazol-1-ylmethyl side chain. Such a configuration has been strategically designed to enhance its pharmacological properties, making it a promising candidate for further medicinal chemistry exploration.
The 4-methyl-1H-pyrazole moiety is particularly noteworthy, as it introduces a rigid aromatic system that can interact favorably with biological targets. Pyrazole derivatives are well-known for their role in various pharmacological frameworks, including antiviral, anti-inflammatory, and anticancer agents. The incorporation of the methyl group at the 4-position of the pyrazole ring not only modulates electronic properties but also influences steric interactions, which are critical for binding affinity and selectivity. This structural feature makes 4-Pyrimidinecarboxylic acid, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- an intriguing subject for structure-activity relationship (SAR) studies.
In recent years, there has been a surge in research focusing on developing novel heterocyclic compounds with potential therapeutic benefits. The pyrimidinecarboxylic acid scaffold is particularly interesting because it mimics natural nucleobases, allowing it to interact with biological macromolecules such as enzymes and receptors. The specific modification at the 2-position of the pyrimidine ring further enhances its versatility, enabling diverse functionalization strategies. This flexibility has been exploited in the design of inhibitors targeting various disease-related pathways.
One of the most compelling aspects of this compound is its potential application in oncology research. Pyrimidine derivatives have shown promise as kinase inhibitors, particularly in targeting tyrosine kinases that are overexpressed in cancer cells. The 4-methyl-1H-pyrazol-1-ylmethyl group can serve as a linker to introduce additional pharmacophores that enhance binding to specific protein targets. Preliminary computational studies suggest that this compound may exhibit inhibitory activity against certain cancer-related kinases by occupying critical binding pockets within these enzymes.
Furthermore, the 2-substituted pyrimidinecarboxylic acid moiety can be further functionalized to explore different pharmacological profiles. For instance, introducing hydroxyl or amine groups could yield derivatives with enhanced solubility or altered metabolic stability. Such modifications are essential for optimizing drug-like properties, including bioavailability and target engagement. The versatility of this scaffold allows chemists to fine-tune its interactions with biological systems, making it a valuable tool in drug discovery pipelines.
The synthesis of 4-Pyrimidinecarboxylic acid, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- involves multi-step organic transformations that highlight the ingenuity of modern synthetic chemistry. Key steps typically include condensation reactions between appropriately substituted pyrimidine carboxylic acids and methyl-substituted pyrazole precursors under controlled conditions. Advanced techniques such as palladium-catalyzed cross-coupling reactions have been employed to construct the carbon-carbon bonds efficiently. These synthetic methodologies not only ensure high yields but also allow for scalability, which is crucial for industrial applications.
Recent advancements in computational chemistry have further accelerated the development of novel heterocyclic compounds like this one. Molecular modeling techniques enable researchers to predict binding affinities and optimize lead structures before experimental synthesis. By integrating experimental data with computational insights, scientists can rapidly screen large libraries of compounds for potential drug candidates. This approach has significantly reduced the time and cost associated with traditional drug discovery processes.
The pharmacokinetic properties of 4-Pyrimidinecarboxylic acid, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- are also under active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is critical for determining its clinical efficacy and safety profile. Preliminary studies suggest that this compound exhibits moderate solubility in water and oil-based media, indicating potential oral bioavailability. Additionally, its stability under physiological conditions makes it a promising candidate for further development.
In conclusion, 4-Pyrimidinecarboxylic acid, 2-[(4-methyl-1H-pyrazol-1-yl)methyl]- (CAS No. 2022514-76-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and potential therapeutic applications. Its pyrimidinecarboxylic acid core, combined with the 4-methyl-substituted pyrazole side chain, offers an ideal platform for designing novel bioactive molecules. As research continues to uncover new biological targets and synthetic methodologies, compounds like this one will play an increasingly vital role in addressing unmet medical needs.
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